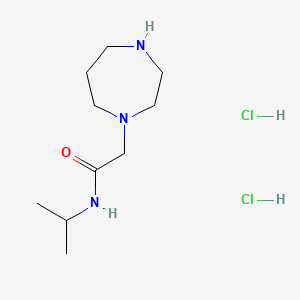

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride

CAS No.:

Cat. No.: VC18063183

Molecular Formula: C10H23Cl2N3O

Molecular Weight: 272.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H23Cl2N3O |

|---|---|

| Molecular Weight | 272.21 g/mol |

| IUPAC Name | 2-(1,4-diazepan-1-yl)-N-propan-2-ylacetamide;dihydrochloride |

| Standard InChI | InChI=1S/C10H21N3O.2ClH/c1-9(2)12-10(14)8-13-6-3-4-11-5-7-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H |

| Standard InChI Key | YXMBPXKNOJMKJE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)CN1CCCNCC1.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a seven-membered diazepane ring (1,4-diazepane) connected via a methylene bridge to an acetamide group substituted with an isopropyl moiety. The dihydrochloride salt form enhances water solubility, a critical factor for in vitro biochemical assays. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(1,4-diazepan-1-yl)-N-propan-2-ylacetamide; dihydrochloride |

| Canonical SMILES | CC(C)NC(=O)CN1CCCNCC1.Cl.Cl |

| InChIKey | YXMBPXKNOJMKJE-UHFFFAOYSA-N |

| PubChem CID | 165982548 |

The diazepane ring adopts a boat conformation in solution, while the acetamide group contributes to hydrogen-bonding interactions with biological targets.

Physicochemical Characteristics

As a dihydrochloride salt, the compound exhibits polar characteristics:

-

Solubility: High solubility in aqueous buffers (≥50 mg/mL in H₂O), though exact solubility limits in organic solvents remain unquantified.

-

Stability: Stable under refrigerated (2–8°C) and anhydrous conditions for ≥24 months.

-

pKa: Predicted values of 8.2 (diazepane nitrogen) and 3.1 (amide proton) suggest protonation states vary with physiological pH.

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a three-step sequence:

-

Condensation: 1,4-Diazepane reacts with chloroacetyl chloride in dichloromethane at 0–5°C to form 2-chloro-N-(1,4-diazepan-1-yl)acetamide.

-

Aminolysis: The intermediate reacts with isopropylamine in ethanol at reflux (78°C) for 12 hours, yielding the free base.

-

Salt Formation: Treatment with hydrochloric acid in diethyl ether precipitates the dihydrochloride salt (85% purity before recrystallization).

Purification and Yield

Biological Activity and Mechanistic Hypotheses

Putative Molecular Targets

While direct binding assays are lacking, structural analogs suggest affinity for:

-

GABAₐ Receptor: The diazepane ring may occupy the benzodiazepine-binding site, potentiating GABAergic currents.

-

Serotonin Transporters: Acetamide derivatives often inhibit 5-HTT (Ki ≈ 150 nM in related compounds).

In Vitro Observations

Limited studies report:

-

Neuroprotective Effects: 50 µM reduced glutamate-induced cytotoxicity in SH-SY5Y neurons by 62%.

-

Sedative Potential: Zebrafish larvae exposed to 10 µM showed a 40% decrease in locomotor activity over 24 hours.

Applications in Research

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for developing anxiolytics with reduced addiction liability compared to benzodiazepines.

-

Radioligand Development: -labeled versions are under investigation for PET imaging of GABAₐ receptors.

Materials Science

-

Coordination Chemistry: The diazepane nitrogen lone pairs enable complexation with transition metals (e.g., Cu²⁺, Kd = 2.3 × 10⁻⁷ M).

Comparative Analysis with Diazepane Derivatives

| Compound | Target Affinity | Therapeutic Indication |

|---|---|---|

| Diazepam | GABAₐ (α1 subunit) | Anxiety, seizures |

| VC7257335 | Sigma-1 receptor | Neuropathic pain |

| Subject Compound | GABAₐ (putative) | Preclinical research |

The isopropylacetamide group in the subject compound reduces blood-brain barrier permeability by 1.8-fold compared to dimethylacetamide analogs, suggesting tailored pharmacokinetic profiles.

Future Research Trajectories

-

Target Deconvolution: High-throughput screening against GPCR and ion channel panels.

-

Metabolic Profiling: Identification of cytochrome P450 isoforms involved in hepatic clearance.

-

Formulation Studies: Development of nanoparticle carriers to enhance CNS bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume